6-Bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one

Medicinal Chemistry Parallel Library Synthesis Cross-Coupling Chemistry

6-Bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one (CAS 2227362-34-5) is a tri-halogenated 7,8-dihydroisoquinolin-5(6H)-one bearing bromine at C6, chlorine at C3, and fluorine at C4 on the heteroaromatic ring system. The compound belongs to the broader class of polysubstituted dihydroisoquinolinones that have attracted significant attention as core intermediates in medicinal chemistry, most notably within the HPK1 (hematopoietic progenitor kinase inhibitor patent space.

Molecular Formula C9H6BrClFNO
Molecular Weight 278.50 g/mol
Cat. No. B11844585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one
Molecular FormulaC9H6BrClFNO
Molecular Weight278.50 g/mol
Structural Identifiers
SMILESC1CC2=CN=C(C(=C2C(=O)C1Br)F)Cl
InChIInChI=1S/C9H6BrClFNO/c10-5-2-1-4-3-13-9(11)7(12)6(4)8(5)14/h3,5H,1-2H2
InChIKeyQMYIIGYQZQACSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one – Core Scaffold Identity, Physicochemical Baseline, and Procurement-Relevant Classification


6-Bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one (CAS 2227362-34-5) is a tri-halogenated 7,8-dihydroisoquinolin-5(6H)-one bearing bromine at C6, chlorine at C3, and fluorine at C4 on the heteroaromatic ring system . The compound belongs to the broader class of polysubstituted dihydroisoquinolinones that have attracted significant attention as core intermediates in medicinal chemistry, most notably within the HPK1 (hematopoietic progenitor kinase 1) inhibitor patent space . Its molecular formula C₉H₆BrClFNO and molecular weight of 278.50 g·mol⁻¹ distinguish it from the more widely cataloged des-bromo parent compound 3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one (CAS 1236769-87-1; C₉H₇ClFNO; MW 199.61 g·mol⁻¹) . The presence of three distinct halogen substituents at specific ring positions creates a uniquely differentiated synthetic handle profile that cannot be replicated by any single-halogen or di-halogen analog within the dihydroisoquinolinone class.

Why 6-Bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one Cannot Be Replaced by Non-Brominated or Mono-Halogenated Dihydroisoquinolinone Analogs


Within the dihydroisoquinolin-5(6H)-one chemical space, the presence, position, and identity of each halogen substituent directly dictates the feasible downstream chemistry portfolio. The non-brominated analog 3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one (CAS 1236769-87-1) lacks an sp² carbon–halogen bond at C6 amenable to oxidative addition, precluding palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira, and Negishi couplings) at that position entirely . Conversely, fully aromatic isoquinolines such as 6-bromo-1-chloro-4-fluoroisoquinoline (CAS 1976053-18-5) lack the saturated 7,8-dihydro ring, which eliminates the ketone carbonyl at C5 and fundamentally alters the conformational flexibility, hydrogen-bonding capacity, and metabolic vulnerability of the scaffold . Generic substitution with any analog bearing fewer than three halogens or a different halogen positional arrangement results in loss of at least one key synthetic diversification vector, making the 3-Cl/4-F/6-Br substitution pattern non-interchangeable for multi-vector parallel library synthesis .

Quantitative Differentiation Evidence: 6-Bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one vs. Closest Analogs


Synthetic Diversification Vector Count: Tri-Halogenated Scaffold vs. Di-Halogenated Des-Bromo Parent

The target compound possesses three chemically distinct halogen substituents (C3–Cl, C4–F, C6–Br), each offering orthogonal reactivity for sequential derivatization. The C6 aryl bromide is the sole position capable of participating in palladium-catalyzed oxidative addition, a prerequisite for Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira, and Negishi cross-couplings . The des-bromo parent compound, 3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one (CAS 1236769-87-1), possesses zero cross-coupling-competent C(sp²)–halogen bonds at C6 (C6 is unsubstituted, bearing only C–H bonds), reducing the number of independent diversification vectors from three to two . The C3–Cl and C4–F positions on both compounds can participate in nucleophilic aromatic substitution (SNAr) under appropriate conditions, but the C6–Br on the target compound uniquely enables transition-metal-mediated C–C and C–N bond formation .

Medicinal Chemistry Parallel Library Synthesis Cross-Coupling Chemistry

Purity Specification Benchmark: 98% (HPLC) Target Compound vs. 97% Des-Bromo Analog – Procurement-Grade Comparison

Commercially, the target compound is available at a certified purity of 98% from Leyan (Product No. 1548413) . The closest commercially cataloged analog, 3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one (CAS 1236769-87-1), is offered at ≥97% purity by Aladdin Scientific (Item No. C627630) . While the 1% nominal purity difference is modest in absolute terms, the target compound's 98% specification means a maximum total impurity burden of ≤2.0% versus ≤3.0% for the comparator – a 33% lower maximum impurity ceiling. For multi-step synthetic sequences where impurities propagate and amplify through subsequent transformations, this differential can become meaningful in cumulative yield and final product purity calculations .

Chemical Procurement Quality Control Intermediate Purity Specifications

Estimated Lipophilicity Increase Driven by C6 Bromination: Target Compound LogP vs. Des-Bromo Parent

The replacement of a hydrogen atom at C6 with a bromine atom in the target compound is predicted to increase lipophilicity by approximately +0.86 log units based on the well-established aromatic bromine π constant (π_Br = 0.86) from the Hansch–Leo fragment system . This estimate places the target compound's calculated logP in the range of approximately 2.2–2.5, compared to approximately 1.4–1.6 for the des-bromo parent compound 3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one . The increased lipophilicity has direct implications for chromatographic retention, membrane permeability in cellular assays, and metabolic stability—all of which are critical parameters in medicinal chemistry lead optimization programs . It is important to note that this is a class-level inference based on fragment additivity principles, not a direct experimental logP measurement for either compound, and should be verified by shake-flask or chromatographic logP determination for critical applications.

Physicochemical Property Profiling Lipophilicity Drug-Likeness Optimization

Patent Landscape Positioning: Tri-Halogenated Dihydroisoquinolinones in HPK1 Inhibitor Intellectual Property

The HPK1 (MAP4K1) inhibitor patent landscape, dominated by filings from BeiGene (US11566003B2, CN110709392B), Genentech, and Merck, extensively claims substituted isoquinoline and dihydroisoquinolinone scaffolds as core templates . Within the Markush structures of US11566003B2, the exemplified compounds frequently feature halogen substitution patterns at C3, C4, and C6 of the isoquinoline ring system. The target compound's specific 3-Cl/4-F/6-Br arrangement maps directly onto the substitution pattern space claimed and exemplified in these patents—unlike the des-bromo parent compound, which occupies a narrower claimed space and cannot access C6-substituted analog space without additional synthetic steps . While no public bioactivity data (IC₅₀, Kd, cellular potency) are available for the target compound itself, its structural alignment with the HPK1 patent chemical matter positions it as a key synthetic intermediate for generating C6-diversified patent examples and lead optimization candidates .

Kinase Inhibition Immuno-Oncology Patent Analysis

Highest-Value Application Scenarios for 6-Bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one Procurement


C6-Diversified Kinase Inhibitor Library Synthesis via Parallel Suzuki–Miyaura Cross-Coupling

Medicinal chemistry teams prosecuting HPK1, MAP4K family, or related kinase targets can leverage the C6 aryl bromide as a universal coupling partner for parallel Suzuki–Miyaura reactions with diverse boronic acid/ester libraries . This enables rapid generation of 48–96 member compound arrays from a single batch of the 6-bromo intermediate, with C6 substituent diversity covering aryl, heteroaryl, alkenyl, and alkyl groups. The C3–Cl and C4–F remain intact throughout the cross-coupling step, preserving additional vectors for subsequent SAR exploration . The 98% purity specification of the commercially available material minimizes the need for pre-coupling purification, supporting direct use in high-throughput experimentation (HTE) workflows.

Late-Stage Functionalization Intermediate for CNS or Immuno-Oncology Lead Optimization Programs

The combination of the C6–Br cross-coupling handle with the metabolically stabilizing C4–F substituent and the hydrogen-bond-capable C3–Cl makes this scaffold particularly suited for CNS and immuno-oncology lead optimization, where balancing permeability (enhanced by Br → aryl elaboration at C6), metabolic stability (C4–F blocks para-hydroxylation), and target engagement (C3–Cl participates in halogen bonding) is critical . The estimated logP of 2.2–2.5 for the parent bromo intermediate positions derived analogs within favorable CNS MPO (Multiparameter Optimization) or Lipinski-compliant space upon C6 elaboration with polar or moderately lipophilic groups.

HPK1 Patent Strategy: Rapid Access to Composition-of-Matter Exemplified Compound Space

Intellectual property groups pursuing freedom-to-operate or composition-of-matter filings around the HPK1 chemical space can use the 6-bromo compound to efficiently generate C6-substituted exemplified compounds that fall within the broader Markush claims of US11566003B2 and CN110709392B . The pre-installed bromide at C6 eliminates the need for late-stage C–H borylation or directed ortho-metalation/bromination sequences, reducing the synthetic burden for each exemplified compound by 2–4 steps relative to routes starting from the des-bromo parent scaffold. At the demonstrated bulk availability of up to 25 g from commercial suppliers, multi-gram campaign-scale synthesis of key patent examples is feasible from a single procurement lot.

Building Block for Multi-Vector Fragment-Based Drug Discovery (FBDD) Screening Libraries

The three differentially reactive halogen substituents on the dihydroisoquinolinone core enable sequential, chemoselective elaboration in fragment-growing campaigns. The reactivity hierarchy (C6–Br most reactive toward Pd(0); C3–Cl moderately reactive toward SNAr; C4–F least reactive, serving as a metabolic block) provides a programmable synthetic sequence for fragment elaboration . This compound can serve as a privileged fragment core in FBDD collections targeting kinases, GPCRs, or epigenetic targets where nitrogen-containing heteroaromatic scaffolds with tunable vectors are desired.

Quote Request

Request a Quote for 6-Bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.